N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
Description
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is a structurally complex small molecule characterized by:
- A 1,3-oxazole core substituted at position 5 with an amine-linked 3-(dimethylamino)propyl chain.
- A 4-fluorobenzenesulfonyl group at position 4 of the oxazole ring, contributing to electron-withdrawing and hydrogen-bonding capabilities.
- A 4-methylphenyl group at position 2, enhancing lipophilicity and steric bulk.
Its structural features balance hydrophilicity (via the dimethylamino group) and target-binding affinity (via sulfonamide and aromatic groups) .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-15-5-7-16(8-6-15)19-24-21(20(28-19)23-13-4-14-25(2)3)29(26,27)18-11-9-17(22)10-12-18/h5-12,23H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFVHFAEPYZTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is highlighted through comparisons with analogs from the evidence:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated via computational tools (e.g., ChemDraw).
Key Findings from Structural Analysis
Bioavailability and Solubility: The target compound’s dimethylamino propyl chain likely improves aqueous solubility at physiological pH compared to non-amine analogs like Example 53 (), which lacks ionizable groups. This contrasts with the styryl-dimethylaniline isomers (), which may exhibit poor solubility due to rigidity and lack of charged groups .
Fluorine’s electronegativity may strengthen interactions with target proteins, similar to fluorinated kinase inhibitors .
Metabolic Stability: The oxazole core is less prone to oxidative metabolism compared to indole-containing analogs () but may be more reactive than benzene-based structures (). The dimethylamino group could undergo N-demethylation, a common metabolic pathway .
Research Implications and Limitations
- Gaps in Evidence: No direct biological or pharmacokinetic data for the target compound were found in the provided materials. Comparisons rely on structural extrapolation.
- Contradictions : While fluorination typically enhances metabolic stability, the labile oxazole ring in the target compound might offset this advantage compared to pyrimidine-based Example 53 .
Biological Activity
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is a synthetic compound with potential applications in medicinal chemistry. Its structure suggests that it may exhibit significant biological activity, particularly in the context of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 373.46 g/mol. The presence of the dimethylamino group and the fluorobenzenesulfonyl moiety suggests potential interactions with biological targets, possibly influencing its solubility and reactivity.
Pharmacological Properties
- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is often attributed to interference with cellular signaling pathways involved in proliferation and apoptosis.
- Enzyme Inhibition : The oxazole ring in the compound may serve as a scaffold for enzyme inhibition. For instance, compounds with similar structures have been reported to inhibit enzymes like cyclooxygenases (COX), which play a role in inflammation and cancer progression.
- Neuroactivity : Given the presence of the dimethylamino group, there is potential for neuroactive properties. Compounds with similar functionalities have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
The biological activity can be attributed to several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity.
- Inhibition of Protein Interactions : The sulfonamide group could facilitate interactions with proteins involved in tumor growth or inflammation.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels within cells, influencing oxidative stress responses.
Case Studies
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that analogs of this compound reduced cell viability by inducing apoptosis through caspase activation pathways. Flow cytometry analyses confirmed increased sub-G1 phase populations indicative of apoptosis.
- Neurotransmitter Release Studies : Research involving rat brain slices indicated that compounds with similar structures could enhance serotonin release, suggesting potential applications in treating mood disorders.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂F₁N₃O₂S |
| Molecular Weight | 373.46 g/mol |
| Anticancer Activity | Cytotoxic to cancer cell lines |
| Enzyme Inhibition | Potential COX inhibitor |
| Neuroactivity | Modulates neurotransmitter release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
